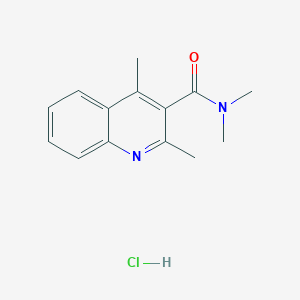
N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride, also known as DMQX, is a synthetic compound that has been extensively studied for its role as a competitive antagonist of ionotropic glutamate receptors. DMQX is a powerful tool for investigating the mechanisms of glutamate-mediated neurotransmission in the central nervous system, and has been used in a wide range of scientific research applications.
Mechanism of Action
N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride acts as a competitive antagonist of ionotropic glutamate receptors, particularly the AMPA receptor subtype. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory effects of glutamate on the central nervous system.
Biochemical and Physiological Effects
N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to block the excitatory effects of glutamate on the central nervous system, and has been used to study the roles of glutamate receptors in synaptic plasticity, learning and memory, and various neurological disorders.
Advantages and Limitations for Lab Experiments
N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride is a powerful tool for investigating the mechanisms of glutamate-mediated neurotransmission in the central nervous system. It has been extensively studied and has a well-established mechanism of action. However, like all research tools, it has certain limitations. N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride is a synthetic compound and may not accurately reflect the effects of glutamate in vivo. Additionally, it may have off-target effects that could confound experimental results.
Future Directions
There are many potential future directions for research involving N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride. One area of interest is the role of glutamate receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride could be used to study the effects of glutamate receptor antagonists on the progression of these disorders. Another area of interest is the development of new compounds that could be used as glutamate receptor antagonists. N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride could be used as a starting point for the development of new compounds with improved efficacy and specificity. Finally, N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride could be used in combination with other research tools to investigate the complex mechanisms of glutamate-mediated neurotransmission in the central nervous system.
Synthesis Methods
N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with 2,3-dimethyl-1,4-benzoquinone, followed by the addition of ammonia and the subsequent reaction with acetyl chloride. The resulting product is then treated with hydrochloric acid to yield N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride hydrochloride.
Scientific Research Applications
N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride has been used extensively in scientific research to investigate the mechanisms of glutamate-mediated neurotransmission in the central nervous system. It has been shown to be a potent antagonist of ionotropic glutamate receptors, particularly the AMPA receptor subtype. N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride has been used to study the roles of glutamate receptors in synaptic plasticity, learning and memory, and various neurological disorders.
properties
IUPAC Name |
N,N,2,4-tetramethylquinoline-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c1-9-11-7-5-6-8-12(11)15-10(2)13(9)14(17)16(3)4;/h5-8H,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKVIOZMCGHJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

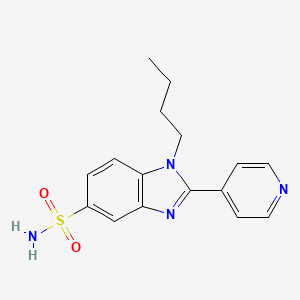
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]urea](/img/structure/B7565129.png)
![N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7565138.png)
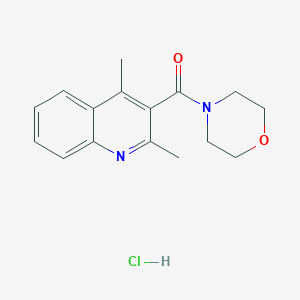
![2-[1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7565154.png)
![1-(8-Chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B7565157.png)
![1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea](/img/structure/B7565159.png)
![4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7565164.png)
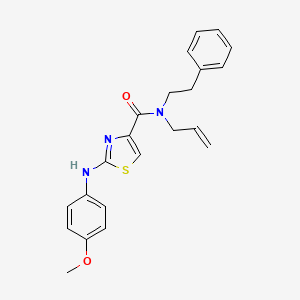
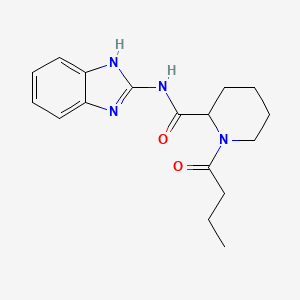
![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)
![3-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethoxy]benzonitrile](/img/structure/B7565197.png)
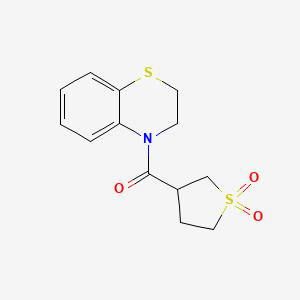
![3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7565204.png)